molecular formula C24H41NO3 B12620977 (2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol CAS No. 917222-35-6

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol

Cat. No.: B12620977
CAS No.: 917222-35-6
M. Wt: 391.6 g/mol
InChI Key: ILEGXDDTLSIJJJ-LWSSLDFYSA-N
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Description

(2R,3S,4S,5R)-1-Benzyl-2-dodecylpiperidine-3,4,5-triol is a chiral piperidine-triol derivative of significant interest in medicinal chemistry and neuroscience research. This compound features a benzyl group at the piperidine nitrogen and a long dodecyl chain, giving it a molecular formula of C24H41NO3 and a molecular weight of 391.59 g/mol . Its defined stereochemistry at the 2R, 3S, 4S, and 5R positions is critical for its specific interactions with biological targets. The core research value of this compound lies in its structural relationship to piperidine-based scaffolds, which are known to be versatile templates for ligands targeting the cholinergic system and monoamine transporters . Current scientific investigations are exploring similar 1-benzylpiperidine derivatives as potential multifunctional ligands for Alzheimer's disease research. These compounds are primarily designed to inhibit acetylcholinesterase (AChE), an enzyme responsible for breaking down the neurotransmitter acetylcholine, the decline of which is a major factor in cognitive impairment . Furthermore, structural analogs may also interact with the serotonin transporter (SERT), suggesting a potential research application in addressing the neuropsychiatric symptoms, such as depression, that often coexist with Alzheimer's . The specific stereochemistry and lipophilic side chain of this compound are key features that researchers can utilize to study its mechanism of action, selectivity, and binding affinity within these pathways. This product is intended For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

CAS No.

917222-35-6

Molecular Formula

C24H41NO3

Molecular Weight

391.6 g/mol

IUPAC Name

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol

InChI

InChI=1S/C24H41NO3/c1-2-3-4-5-6-7-8-9-10-14-17-21-23(27)24(28)22(26)19-25(21)18-20-15-12-11-13-16-20/h11-13,15-16,21-24,26-28H,2-10,14,17-19H2,1H3/t21-,22-,23+,24+/m1/s1

InChI Key

ILEGXDDTLSIJJJ-LWSSLDFYSA-N

Isomeric SMILES

CCCCCCCCCCCC[C@@H]1[C@@H]([C@H]([C@@H](CN1CC2=CC=CC=C2)O)O)O

Canonical SMILES

CCCCCCCCCCCCC1C(C(C(CN1CC2=CC=CC=C2)O)O)O

Origin of Product

United States

Preparation Methods

N-Alkylation of Piperidines

One effective method for synthesizing this compound involves the N-alkylation of a piperidine derivative with a dodecyl halide. This reaction typically employs a base such as sodium hydride or potassium carbonate to facilitate the substitution reaction.

Procedure:

  • Start with a piperidine derivative (e.g., 1-benzylpiperidine).
  • React with dodecyl bromide in the presence of a base in an organic solvent (e.g., DMF or DMSO).
  • Isolate the product via extraction and purification techniques such as column chromatography.

Trihydroxylation of Piperidines

The introduction of hydroxyl groups at the 3, 4, and 5 positions can be accomplished through a multi-step process involving oxidation reactions.

Procedure:

  • Begin with the N-alkylated piperidine.
  • Subject the compound to oxidative conditions using reagents like potassium permanganate or sodium periodate.
  • Monitor the reaction progress using thin-layer chromatography (TLC).
  • Purify the resulting trihydroxy compound through recrystallization or chromatography.

Reaction Scheme

The following table summarizes the key steps involved in synthesizing this compound:

Step Reaction Type Reagents/Conditions Product
1 N-Alkylation Benzylpiperidine + Dodecyl bromide + Base N-Dodecyl-benzylpiperidine
2 Hydroxylation Oxidative reagents (KMnO₄ or NaIO₄) Trihydroxypiperidine
3 Final Purification Column chromatography This compound

Research Findings

Recent studies have highlighted the efficiency of these synthetic routes in achieving high yields and desired stereochemistry. For instance:

  • A study reported that using Grignard reagents in conjunction with nitrone intermediates can yield compounds with excellent stereoselectivity and high overall yields.

  • The application of reductive amination techniques has also been noted to facilitate the formation of complex piperidine structures efficiently.

Chemical Reactions Analysis

Types of Reactions

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to remove the hydroxyl groups, forming a fully saturated piperidine ring.

    Substitution: The benzyl and dodecyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a typical method.

    Substitution: Alkyl halides or aryl halides in the presence of a strong base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzyl-dodecylpiperidine-3,4,5-trione, while reduction could produce a fully saturated piperidine derivative.

Scientific Research Applications

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of novel materials with specific properties, such as surfactants and polymers.

Mechanism of Action

The mechanism of action of (2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Table 1: Key Structural Features of Piperidine-Based Analogs

Compound Name Substituents Stereochemistry Molecular Formula Key Features Reference
(2R,3S,4S,5R)-1-Benzyl-2-dodecylpiperidine-3,4,5-triol N1-Benzyl, C2-Dodecyl 2R,3S,4S,5R C24H41NO3 High lipophilicity, glycosidase target
(2S,3R,4S,5R)-2-Benzylpiperidine-3,4,5-triol (ZXB) N1-Benzyl 2S,3R,4S,5R C12H17NO3 Compact structure, enzyme binding
(2R,3S,4S,5R)-2-Hexylpiperidine-3,4,5-triol C2-Hexyl 2R,3S,4S,5R C11H23NO3 Intermediate chain length, solubility
(2S,3S,4S,5R)-2-Pentylpiperidine-3,4,5-triol (Compound 11) C2-Pentyl 2S,3S,4S,5R C10H21NO3 β-Galactosidase inhibition
(3S,4R,5R)-3-(2-Hydroxyethyl)piperidine-3,4,5-triol C3-Hydroxyethyl 3S,4R,5R C7H15NO3 Isofagomine analog, glycosidase target

Key Observations :

  • Substituent Effects: The dodecyl chain in the target compound increases molecular weight (C24H41NO3) and lipophilicity compared to shorter-chain analogs like the hexyl (C11H23NO3) or pentyl (C10H21NO3) derivatives . This may enhance cellular uptake but reduce aqueous solubility.

Key Observations :

  • The target compound’s synthesis likely parallels methods for shorter-chain analogs, such as alkylation and hydroxyl group protection/deprotection .
  • Stereochemical control is critical; highlights base-promoted cyclization for piperidine ring formation, a strategy applicable to the target compound .

Pharmacological and Functional Comparisons

Key Observations :

  • Shorter-chain analogs (e.g., Compound 11) demonstrate µM-range inhibition of β-galactosidase, suggesting the target compound’s dodecyl chain may modulate potency or selectivity .
  • Stereochemistry influences activity; shows α-glucosidase inhibition by a 3S,4R,5R analog, whereas the target’s 2R,3S,4S,5R configuration may favor β-galactosidase targeting .

Research Findings and Implications

  • Structure-Activity Relationship (SAR) : The dodecyl chain enhances lipophilicity, which may improve blood-brain barrier penetration but could limit solubility. Comparative studies with hexyl/pentyl analogs () suggest a trade-off between chain length and bioavailability .
  • Stereochemical Specificity : The 2R,3S,4S,5R configuration likely optimizes interactions with glycosidase active sites compared to ZXB’s 2S,3R,4S,5R isomer .
  • Synthetic Challenges : The lack of explicit synthesis data for the target compound underscores the need for optimized alkylation and protection strategies, as seen in and .

Biological Activity

(2R,3S,4S,5R)-1-benzyl-2-dodecylpiperidine-3,4,5-triol is a piperidine derivative that has garnered attention for its potential biological activities. This compound's structure features a long dodecyl chain, which may enhance its interaction with biological membranes and influence its pharmacological properties. Research indicates that such compounds can serve as inhibitors for various enzymes and may have implications in treating diseases like Gaucher disease.

  • Molecular Formula : C24H41NO3
  • Molecular Weight : 391.587 g/mol
  • CAS Number : 917222-35-6

Enzyme Inhibition

Research has shown that compounds similar to this compound can act as inhibitors of glucocerebrosidase (GCase), an enzyme involved in the metabolism of glucocerebrosides. Inhibiting GCase is particularly relevant in the context of Gaucher disease, a lysosomal storage disorder.

Table 1: Enzyme Inhibition Data

CompoundIC50 (nM)Effect on N370S Mutated Fibroblasts
This compoundTBDTBD
Related Compound A6.81.8-fold increase
Related Compound B301.25-fold increase

The biological activity of this compound is hypothesized to involve:

  • Membrane Interaction : The dodecyl chain enhances the compound's hydrophobicity, facilitating membrane penetration.
  • Enzyme Binding : The stereochemistry and functional groups allow for specific interactions with the active site of GCase.

Study 1: Synthesis and Biological Evaluation

A study conducted by researchers synthesized various piperidine derivatives to evaluate their efficacy as GCase inhibitors. The results indicated that compounds with longer alkyl chains exhibited improved inhibitory activity compared to shorter counterparts.

Study 2: Docking Studies

Molecular docking studies have been performed to predict the binding affinity of this compound to GCase. These studies suggest that the compound could effectively occupy the enzyme's active site due to its spatial configuration.

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